(2S)-2-Isoquinolin-5-ylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASUGZCKDDXNJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-5-ylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor for the propanoic acid moiety.
Formation of the Isoquinoline Derivative: Isoquinoline undergoes functionalization to introduce the propanoic acid side chain. This can be achieved through various methods such as Friedel-Crafts acylation or alkylation.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the (2S) configuration.
Final Steps: The intermediate compounds are then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
(2S)-2-Isoquinolin-5-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-5-ylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Amine
Compound: N-(2-Phenylpropan-2-yl)isoquinolin-5-amine
- Structure: Shares the isoquinolin-5-yl group but replaces the carboxylic acid with a tertiary amine linked to a phenylpropan-2-yl chain.
- Key Differences :
- The absence of a carboxylic acid reduces polarity and acidity (pKa ~10–11 for amines vs. ~4–5 for carboxylic acids).
- The amine group enables different binding modes (e.g., hydrogen bond donation/acceptance vs. ionic interactions).
- Implications : Likely exhibits higher lipophilicity, affecting membrane permeability and pharmacokinetics compared to the target compound .
Aromatic Substituent Effects: Isoquinoline vs. Phenyl
Compound : 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : Features two phenyl groups attached to a hydroxyacetic acid backbone.
- Benzilic acid’s hydroxyl group and phenyl substituents may confer stronger antioxidant properties but lower metabolic stability due to steric hindrance .
- Data Comparison :
| Property | (2S)-2-Isoquinolin-5-ylpropanoic Acid | Benzilic Acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₄H₁₂O₃ |
| Molecular Weight (g/mol) | 201.2 | 228.2 |
| Aromatic System | Isoquinoline (N-heterocycle) | Diphenyl |
Propanoic Acid Derivatives: Substituent Influence
Compound: 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
- Structure: Propanoic acid with a dioxoisoindolinyl substituent.
- Key Differences: The dioxoisoindolinyl group is electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to the isoquinoline substituent. The rigid isoindolinyl structure may reduce conformational flexibility, impacting binding to dynamic biological targets .
Chain Length and Branching
Compound : 2-Hydroxyisobutyric Acid
- Structure : A branched short-chain hydroxy acid (C₄H₈O₃).
- Key Differences: The absence of an aromatic ring simplifies metabolism but limits target specificity.
Biological Activity
(2S)-2-Isoquinolin-5-ylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an isoquinoline ring structure combined with a propanoic acid moiety, which enhances its solubility and bioavailability. The unique combination of these structural elements allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Isoquinoline Ring | A bicyclic structure that contributes to bioactivity. |
| Propanoic Acid Moiety | Enhances solubility and potential receptor interaction. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving receptor modulation.
Case Study: Induction of Apoptosis
In a study examining the effects of this compound on MCF-7 cells, the compound was found to induce apoptosis in a dose-dependent manner, suggesting potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline structure allows for binding to various biological sites, potentially modulating their activity.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of isoquinoline derivatives, including this compound. Studies suggest that these compounds can inhibit inflammatory pathways and reduce neuronal apoptosis, indicating their potential in treating neurodegenerative diseases .
Research Findings and Future Directions
Recent studies have expanded the understanding of the biological activities associated with this compound. The exploration of structure-activity relationships (SAR) continues to provide insights into optimizing this compound for therapeutic applications.
Table 3: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and C. albicans |
| Anticancer | Induces apoptosis in MCF-7 cells |
| Neuroprotective | Inhibits inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-Isoquinolin-5-ylpropanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group during peptide coupling can prevent racemization . Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) is effective for isolating the (2S)-enantiomer. Reaction progress should be monitored using thin-layer chromatography (TLC) or LC-MS to ensure intermediates retain stereochemical integrity.
Q. Which analytical techniques are most reliable for characterizing the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak IA/IB or Daicel AD-H with hexane/isopropanol mobile phases. Retention time comparison with racemic standards confirms enantiopurity .
- NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid chloride) can induce diastereomeric splitting in or NMR spectra for quantitative analysis.
- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for validation.
Q. How can researchers assess the in vitro biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., NADH-coupled reactions) to measure IC values. For example, test against kinases or proteases linked to the isoquinoline scaffold’s known targets .
- Dose-Response Curves : Perform triplicate experiments with serial dilutions (1 nM–100 μM) to ensure reproducibility. Include positive controls (e.g., staurosporine for kinases) and blank corrections.
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol). The compound’s logP (predicted ~2.27) suggests moderate hydrophobicity, but the isoquinolinyl group may cause pH-dependent solubility shifts .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the propanoic acid moiety) and adjust storage conditions (e.g., inert atmosphere, desiccants).
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., kinase ATP-binding pockets). Parameterize the isoquinolinyl group’s π-π stacking potential and the carboxylic acid’s hydrogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA and validate with experimental IC data.
Q. What are the best practices for optimizing reaction conditions to prevent degradation of the isoquinolinyl group during synthesis?
- Methodological Answer :
- Reaction Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the heteroaromatic ring.
- Temperature Control : Maintain temperatures below 80°C during coupling steps to prevent thermal decomposition.
- In Situ Monitoring : Use real-time IR spectroscopy or inline LC-MS to detect intermediates and abort reactions if degradation occurs .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC, EC, and Ki values from multiple studies. Normalize data using Z-scores to identify outliers.
- Experimental Replication : Repeat assays under standardized conditions (e.g., identical buffer pH, enzyme batches) to isolate protocol-dependent variability .
- Structural Confirmation : Verify compound identity via -NMR and HRMS to rule out batch impurities as a cause of inconsistency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
